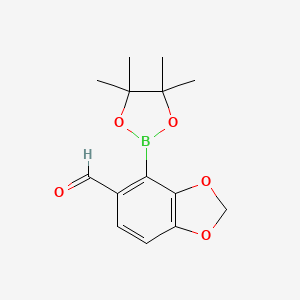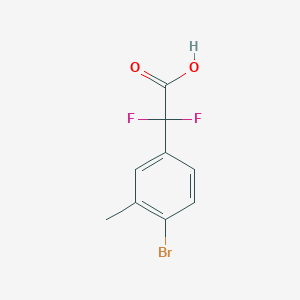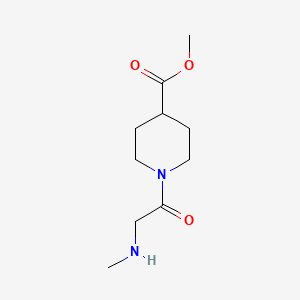
3-Amino-3-furan-3-yl-propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-amino-3-(furan-3-yl)propan-1-ol is an organic compound that features both an amino group and a furan ring This compound is of interest due to its unique structure, which combines the reactivity of an amino alcohol with the aromatic properties of a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-amino-3-(furan-3-yl)propan-1-ol typically involves the reaction of furan derivatives with amino alcohols. One common method is the reductive amination of 3-furan-3-ylpropanal with ammonia or an amine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is usually carried out in a solvent like methanol or ethanol under mild conditions.
Industrial Production Methods
Industrial production of 3-amino-3-(furan-3-yl)propan-1-ol may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
3-amino-3-(furan-3-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The amino alcohol can be oxidized to form corresponding ketones or aldehydes.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products
Oxidation: 3-furan-3-ylpropanal or 3-furan-3-ylpropanone.
Reduction: 3-amino-3-(tetrahydrofuran-3-yl)propan-1-ol.
Substitution: Various amides or carbamates depending on the substituent introduced.
Scientific Research Applications
3-amino-3-(furan-3-yl)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, including heterocyclic compounds and natural product analogs.
Biology: Investigated for its potential as a bioactive molecule, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for pharmaceutical compounds, particularly those targeting neurological pathways.
Industry: Utilized in the development of new materials, such as polymers and resins, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-amino-3-(furan-3-yl)propan-1-ol depends on its application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The furan ring can participate in π-π interactions with aromatic amino acids in proteins, while the amino group can form hydrogen bonds, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
3-amino-3-(furan-2-yl)propan-1-ol: Similar structure but with the furan ring attached at a different position.
3-amino-1-propanol: Lacks the furan ring, making it less aromatic and potentially less reactive in certain contexts.
3-(furan-3-yl)propan-1-ol: Lacks the amino group, reducing its ability to participate in certain reactions.
Uniqueness
3-amino-3-(furan-3-yl)propan-1-ol is unique due to the combination of an amino group and a furan ring within the same molecule. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile building block in synthetic chemistry.
Properties
Molecular Formula |
C7H11NO2 |
|---|---|
Molecular Weight |
141.17 g/mol |
IUPAC Name |
3-amino-3-(furan-3-yl)propan-1-ol |
InChI |
InChI=1S/C7H11NO2/c8-7(1-3-9)6-2-4-10-5-6/h2,4-5,7,9H,1,3,8H2 |
InChI Key |
IGZRLZWXPXGSRR-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC=C1C(CCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonochloridate](/img/structure/B13626380.png)

![Lithium(1+)ion6-{[(tert-butoxy)carbonyl]amino}pyridine-3-sulfinate](/img/structure/B13626407.png)











